2,6-Dichloroquinolin-5-amine chemical properties
2,6-Dichloroquinolin-5-amine chemical properties
An In-depth Technical Guide to 2,6-Dichloroquinolin-5-amine: Properties, Synthesis, and Applications in Drug Discovery
Authored by a Senior Application Scientist
Foreword: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its rigid, bicyclic aromatic system provides a versatile template for molecular design, enabling precise orientation of functional groups to interact with biological targets. Within this important class of heterocycles, halo- and amino-substituted quinolines are particularly valuable as intermediates and pharmacophores. This guide provides a comprehensive technical overview of 2,6-dichloroquinolin-5-amine, a molecule of significant interest for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, explore its synthesis and reactivity, and illuminate its potential as a strategic building block in the quest for novel therapeutics.
Core Chemical and Physical Properties
2,6-Dichloroquinolin-5-amine (CAS No. 607380-28-9) is a substituted quinoline featuring two chlorine atoms and an amino group, which impart specific electronic and steric characteristics crucial for its chemical behavior and potential biological activity.
Caption: Chemical Structure of 2,6-Dichloroquinolin-5-amine.
The physicochemical properties of this molecule are critical for predicting its behavior in both chemical reactions and biological systems. A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 607380-28-9 | [1][2][3] |
| Molecular Formula | C₉H₆Cl₂N₂ | [3] |
| Molecular Weight | 213.06 g/mol | [3] |
| Boiling Point | 347.3 ± 37.0 °C (Predicted) | [1] |
| Density | 1.490 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 0.07 ± 0.50 (Predicted) | [1] |
| Storage | Sealed in dry, Room Temperature or under inert gas (nitrogen or Argon) at 2–8 °C | [1][3] |
Note: Some physical properties are computationally predicted and should be confirmed by experimental data.
Synthesis and Purification
While specific literature detailing the synthesis of 2,6-dichloroquinolin-5-amine is not widely published, a plausible synthetic route can be designed based on established quinoline synthesis methodologies, such as the Friedländer annulation or related cyclization strategies.[4] A hypothetical, yet chemically sound, protocol is outlined below. The causality behind this experimental design lies in the robust nature of quinoline-forming reactions from appropriately substituted anilines and carbonyl compounds.
Caption: Proposed synthetic workflow for 2,6-dichloroquinolin-5-amine.
Experimental Protocol: Proposed Synthesis
Objective: To synthesize 2,6-dichloroquinolin-5-amine from a commercially available precursor.
Step 1: Selective Reduction of 1,3-Dichloro-2,4-dinitrobenzene
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In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,3-dichloro-2,4-dinitrobenzene in ethanol.
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Prepare a solution of sodium hydrosulfide (NaHS) in water.
-
Add the NaHS solution dropwise to the ethanolic solution of the starting material at room temperature. The choice of NaHS is based on its ability to selectively reduce one nitro group in the presence of another.
-
After the addition is complete, gently heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture, pour it into ice water, and extract the product (2,4-dichloro-3-nitroaniline) with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: Friedländer Annulation
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To the crude 2,4-dichloro-3-nitroaniline, add a suitable three-carbon carbonyl component (e.g., acetoacetaldehyde dimethyl acetal) and an acid catalyst (e.g., sulfuric acid or polyphosphoric acid).
-
Heat the mixture at 100-120 °C for several hours. The acid catalyzes the condensation and subsequent cyclization to form the quinoline ring.
-
Monitor the formation of 2,6-dichloro-5-nitroquinoline by TLC.
-
Upon completion, cool the reaction mixture and carefully neutralize it with a base (e.g., aqueous sodium hydroxide solution) until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry.
Step 3: Reduction of the Nitro Group
-
Suspend the crude 2,6-dichloro-5-nitroquinoline in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent. A common and effective choice is tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. Alternatively, catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) can be employed.
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
If using SnCl₂, basify the reaction mixture to precipitate tin salts and liberate the free amine.
-
Extract the final product, 2,6-dichloroquinolin-5-amine, into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Step 4: Purification
-
The crude product should be purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure 2,6-dichloroquinolin-5-amine.
Chemical Reactivity and Derivatization Potential
The reactivity of 2,6-dichloroquinolin-5-amine is governed by its three key functional components: the nucleophilic 5-amino group, the electron-deficient quinoline ring, and the two chloro substituents, which can potentially undergo nucleophilic aromatic substitution.
Caption: Reactivity map of 2,6-dichloroquinolin-5-amine.
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Amino Group Reactivity: The 5-amino group is a potent nucleophile and can readily participate in a variety of reactions.[5][6] This includes acylation to form amides, reaction with sulfonyl chlorides to yield sulfonamides, and alkylation via reductive amination.[7] These transformations are fundamental in medicinal chemistry for modulating properties like solubility, lipophilicity, and hydrogen bonding capacity.
-
Chloro Group Reactivity: The chlorine atoms, particularly the one at the 2-position, are susceptible to displacement by nucleophiles, although this may require forcing conditions or metal catalysis. The 2-position of the quinoline ring is activated towards nucleophilic attack. Palladium-catalyzed cross-coupling reactions, such as Suzuki (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation), are powerful tools for modifying these positions.[8] This dual reactivity allows for the creation of diverse molecular libraries from a single scaffold.
Spectroscopic Characterization Profile
The structural elucidation of 2,6-dichloroquinolin-5-amine and its derivatives relies on standard spectroscopic techniques. Below is a summary of the expected spectral characteristics.
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons on the quinoline core will appear in the downfield region (~7.0-8.5 ppm).[9] - A broad singlet for the -NH₂ protons (~4.0-5.0 ppm), which is exchangeable with D₂O.[10] - The specific splitting patterns (doublets, singlets) will depend on the coupling between adjacent aromatic protons. |
| ¹³C NMR | - Aromatic carbons will resonate in the ~110-150 ppm range.[11] - Carbons directly attached to chlorine and nitrogen atoms will be significantly shifted due to their electronegativity. The C-NH₂ carbon will be shifted upfield due to the electron-donating effect of the amine.[11] |
| IR Spectroscopy | - Two distinct N-H stretching bands for the primary amine (-NH₂) in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches).[9][12] - C=C and C=N stretching vibrations for the aromatic quinoline ring in the 1500-1650 cm⁻¹ region. - C-Cl stretching bands typically appear in the fingerprint region below 800 cm⁻¹. |
| Mass Spectrometry | - A distinct molecular ion (M⁺) peak corresponding to the molecular weight (213.06 g/mol ). - An isotopic pattern characteristic of two chlorine atoms (M, M+2, M+4 peaks with a ratio of approximately 9:6:1). - The nitrogen rule applies: an even molecular weight corresponds to an even number of nitrogen atoms (in this case, two).[10][13] |
Applications in Drug Discovery and Medicinal Chemistry
The true value of 2,6-dichloroquinolin-5-amine lies in its potential as a versatile building block for the synthesis of biologically active molecules.[14] The quinoline core is a "privileged scaffold" found in numerous FDA-approved drugs.[4][15] The presence of three distinct functional handles (two different chloro groups and an amino group) allows for a systematic and combinatorial approach to drug design.
Caption: Role of 2,6-dichloroquinolin-5-amine in a drug discovery workflow.
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Scaffold for Kinase Inhibitors: Many small-molecule kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The dichlorinated quinoline amine can be elaborated to explore interactions with various kinases implicated in cancer and inflammatory diseases.[8]
-
Antimalarial and Antiparasitic Agents: The 8-aminoquinoline scaffold is famous for its antimalarial properties.[14] While this is a 5-aminoquinoline, the general principle of using substituted quinolines as antiparasitic agents holds. The chloro and amino groups can be functionalized to develop novel compounds against parasites like Plasmodium falciparum.
-
Antibacterial Agents: Quinolone and fluoroquinolone antibiotics are a major class of antibacterial drugs. Novel quinoline derivatives are continuously being explored to combat antibiotic resistance.
-
Combinatorial Chemistry: The orthogonal reactivity of the functional groups makes 2,6-dichloroquinolin-5-amine an ideal starting point for generating large libraries of related compounds for high-throughput screening, accelerating the discovery of new hit compounds.[16]
Safety and Handling
-
General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[20][21] Causes skin and serious eye irritation. May cause respiratory irritation.[22]
-
Personal Protective Equipment (PPE):
-
Engineering Controls: Use only under a chemical fume hood.[18]
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[18]
-
Skin Protection: Handle with chemically resistant gloves (e.g., nitrile). Wear a lab coat.[17]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
-
-
Handling and Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[1][21] Keep away from strong oxidizing agents and strong acids.[17]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]
Disclaimer: This safety information is based on related compounds and is for guidance only. Always consult a compound-specific Safety Data Sheet from the supplier before handling this chemical.
Conclusion
2,6-Dichloroquinolin-5-amine represents a molecule of high strategic value for chemical and pharmaceutical research. Its well-defined structure, coupled with the versatile reactivity of its functional groups, makes it an excellent platform for the design and synthesis of novel compounds. From its fundamental chemical properties to its potential applications in targeting complex diseases, this guide has aimed to provide the necessary technical foundation for scientists to leverage this important chemical entity in their research and development endeavors.
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